Fenebrutinib HCl
Description
Significance of BTK in Innate and Adaptive Immune System Pathways
BTK is a key player in both the innate and adaptive immune systems. capes.gov.br In the adaptive immune system, BTK is a critical component of the B cell receptor (BCR) signaling pathway. numberanalytics.comsinobiological.com This pathway is fundamental for the development, activation, proliferation, and differentiation of B cells into antibody-producing plasma cells. numberanalytics.com The interaction of an antigen with the BCR initiates a signaling cascade in which BTK is a central mediator. bms.com
In the innate immune system, BTK's role is also multifaceted. It is expressed in various myeloid cells, including macrophages, neutrophils, mast cells, and dendritic cells. mdpi.comnih.gov BTK is involved in signaling downstream of Toll-like receptors (TLRs), which are crucial for recognizing pathogens, and Fc receptors, which bind to antibodies. frontiersin.orgnih.govscite.ai For instance, BTK has been implicated in TLR-mediated recognition of infectious agents and the subsequent inflammatory response. frontiersin.orgnih.gov It is also involved in the activation of the NLRP3 inflammasome, a key component of the innate inflammatory response. frontiersin.orgnih.gov
Rationale for BTK Inhibition as a Therapeutic Strategy in Immune-Mediated Disorders
Given BTK's central role in the activation and function of multiple immune cell types, its inhibition has emerged as a promising therapeutic strategy for a range of immune-mediated disorders. scielo.br Dysregulation of BTK activity is implicated in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus (SLE), and multiple sclerosis. sinobiological.commdpi.com In these conditions, abnormal B cell function and chronic inflammation are key features. mdpi.com
By inhibiting BTK, it is possible to modulate the activity of both B cells and innate immune cells, thereby dampening the autoimmune and inflammatory processes. scite.ai This approach can potentially reduce the production of autoantibodies, decrease the release of pro-inflammatory cytokines, and limit tissue damage caused by the immune system. sinobiological.comscite.ai The broad involvement of BTK in various immunological pathways provides a strong rationale for its targeting in these complex diseases. nih.govfrontiersin.org
Overview of BTK Inhibitor Classes and Mechanisms
BTK inhibitors are broadly classified based on their mode of binding to the BTK enzyme. The two main classes are:
Covalent Inhibitors: These inhibitors form a permanent, irreversible bond with a specific cysteine residue (C481) in the active site of the BTK enzyme. ashpublications.orghematologyandoncology.net This covalent bond permanently inactivates the enzyme. hematologyandoncology.net Ibrutinib was the first-in-class covalent BTK inhibitor. mdpi.com Subsequent "second-generation" covalent inhibitors, such as acalabrutinib (B560132) and zanubrutinib, were designed to have higher selectivity for BTK, potentially reducing off-target effects. hematologyandoncology.netfrontiersin.org
Non-Covalent (Reversible) Inhibitors: These inhibitors bind to the BTK enzyme through non-covalent interactions, such as hydrogen bonds and van der Waals forces. frontiersin.org This binding is reversible, meaning the inhibitor can associate and dissociate from the enzyme. hematologyandoncology.net A key advantage of non-covalent inhibitors is their potential to be effective against BTK enzymes that have mutations at the C481 residue, a common mechanism of resistance to covalent inhibitors. ashpublications.orgnih.gov Fenebrutinib (B560142) is an example of a non-covalent, reversible BTK inhibitor. frontiersin.orgroche.com
The development of different classes of BTK inhibitors offers a range of therapeutic options and strategies to overcome challenges such as acquired resistance. nih.gov
Fenebrutinib HCl
Fenebrutinib is an orally available, non-covalent, and reversible inhibitor of Bruton's tyrosine kinase. roche.comgene.com It is a small-molecule inhibitor that has shown high selectivity for BTK. roche.comroche.com
Fenebrutinib's mechanism of action involves blocking the function of BTK, which in turn disrupts the signaling pathways that are crucial for the activation and survival of B cells and other immune cells like microglia. gene.comevitachem.com By inhibiting BTK, fenebrutinib can modulate both B-cell and myeloid cell responses, which are implicated in the pathology of various immune-mediated diseases. roche.comgene.com Preclinical and clinical studies have explored the potential of fenebrutinib in conditions such as multiple sclerosis, chronic spontaneous urticaria, rheumatoid arthritis, and systemic lupus erythematosus. roche.comnih.govmstrust.org.uk
Interactive Data Table: BTK Inhibitor Classes
| Class | Binding Type | Key Feature | Example Compounds |
| Covalent | Irreversible | Forms a permanent bond with C481 residue | Ibrutinib, Acalabrutinib, Zanubrutinib |
| Non-Covalent | Reversible | Binds non-permanently to the enzyme | Fenebrutinib, Pirtobrutinib |
Properties
CAS No. |
2128304-54-9 |
|---|---|
Molecular Formula |
C37H45ClN8O4 |
Molecular Weight |
701.27 |
IUPAC Name |
(S)-2-(3'-(hydroxymethyl)-1-methyl-5-((5-(2-methyl-4-(oxetan-3-yl)piperazin-1-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydro-[3,4'-bipyridin]-2'-yl)-7,7-dimethyl-3,4,7,8-tetrahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one hydrochloride |
InChI |
InChI=1S/C37H44N8O4.ClH/c1-23-18-42(27-21-49-22-27)9-10-43(23)26-5-6-33(39-17-26)40-30-13-25(19-41(4)35(30)47)28-7-8-38-34(29(28)20-46)45-12-11-44-31(36(45)48)14-24-15-37(2,3)16-32(24)44;/h5-8,13-14,17,19,23,27,46H,9-12,15-16,18,20-22H2,1-4H3,(H,39,40);1H/t23-;/m0./s1 |
InChI Key |
UFNQEETXQCTBNF-BQAIUKQQSA-N |
SMILES |
O=C1C(N2CCN1C3=NC=CC(C(C=C4NC5=NC=C(N6[C@@H](C)CN(C7COC7)CC6)C=C5)=CN(C)C4=O)=C3CO)=CC8=C2CC(C)(C)C8.[H]Cl |
Appearance |
White to off-white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GDC-0853; GDC 0853; GDC0853; RG-7845; RG7845; RG 7845; Fenebrutinib HCl; Fenebrutinib hydrochloride |
Origin of Product |
United States |
Molecular Mechanism of Action of Fenebrutinib Hcl
Non-Covalent and Reversible Inhibition of Bruton's Tyrosine Kinase
Fenebrutinib (B560142) is distinguished by its unique binding mechanism to BTK. It functions as a non-covalent and reversible inhibitor. roche.comacs.orgnih.gov This means it does not form a permanent, covalent bond with the kinase, which contrasts with many other BTK inhibitors. oncolines.comdialogorochecac.com This reversibility is a key design feature that may influence its interaction with the target protein and potentially reduce off-target effects. gene.com The binding is characterized by hydrogen bonds to the K430, M477, and D539 residues of BTK. nih.gov This non-covalent interaction allows for a dynamic equilibrium between the bound and unbound states of the inhibitor.
Preclinical and in vitro data have demonstrated that fenebrutinib is a potent and highly selective inhibitor of BTK. roche.comroche.comgene.com It exhibits a strong inhibitory constant (Ki) of 0.91 nM for BTK. selleckchem.commedchemexpress.comtargetmol.com The compound has been shown to be 130 times more selective for BTK compared to other kinases. roche.comroche.comgene.comwikipedia.org This high degree of selectivity is a critical attribute, as it minimizes the potential for interactions with other unintended kinase targets, which can lead to off-target effects. gene.com
In a broad panel screening of 286 human kinases, fenebrutinib at a concentration of 1 µM inhibited only three off-target kinases. selleckchem.com Further analysis revealed high selectivity over closely related kinases. selleckchem.com
Table 1: Kinase Selectivity Profile of Fenebrutinib
| Kinase | Selectivity (Fold vs. BTK) | Inhibition Constant (Ki) |
|---|---|---|
| BTK | - | 0.91 nM |
| Bmx | 153-fold | Data Not Available |
| Fgr | 168-fold | Data Not Available |
| Src | 131-fold | Data Not Available |
This table summarizes the selectivity of Fenebrutinib for Bruton's Tyrosine Kinase (BTK) compared to other kinases.
When compared to other BTK inhibitors in development, fenebrutinib demonstrates a favorable selectivity profile. In a kinome-wide selectivity screening at a concentration of 1 µM, fenebrutinib was found to be more selective than several other covalent BTK inhibitors. dialogorochecac.comcharcot-ms.org For instance, in a screen against 219 kinases, fenebrutinib inhibited more than 50% of the activity of only three kinases. dialogorochecac.com This was a lower number than observed for other BTK inhibitors such as ibrutinib, tolebrutinib, and evobrutinib under similar testing conditions. dialogorochecac.com
Another comparative study ranked the selectivity of several BTK inhibitors as follows (from most to least selective): remibrutinib, fenebrutinib, evobrutinib, orelabrutinib, and tolebrutinib. charcot-ms.orgpatsnap.com This high selectivity is attributed to fenebrutinib's unique, non-covalent binding mode. dialogorochecac.com
Table 2: Comparative Kinase Inhibition of BTK Inhibitors (>50% inhibition at 1µM)
| BTK Inhibitor | Number of Off-Target Kinases Inhibited |
|---|---|
| Fenebrutinib | 3 |
| Ibrutinib | 31 |
| Tolebrutinib | 19 |
| Evobrutinib (at 10 µM) | 18 |
| Evobrutinib (at 1 µM) | 3 |
This table compares the number of off-target kinases significantly inhibited by Fenebrutinib and other BTK inhibitors. dialogorochecac.com
Target Binding Kinetics and Residence Time
The kinetics of how a drug binds to and dissociates from its target are critical determinants of its pharmacological activity. nih.govexcelleratebio.com Fenebrutinib's interaction with BTK is characterized by specific kinetic parameters that contribute to its mechanism of action.
The interaction of fenebrutinib with BTK is defined by its association (kon) and dissociation (koff) rate constants. These constants quantify the speed at which the drug binds to and separates from its target. nih.govexcelleratebio.com In vitro kinase assays have determined these rates for fenebrutinib, revealing a slow association rate and a very slow dissociation rate. researchgate.net This slow off-rate is a key feature of its non-covalent, yet durable, interaction with BTK. nih.gov
Table 3: Target Binding Kinetics of Fenebrutinib
| Kinetic Parameter | Value |
|---|---|
| Association Rate (kon) | 0.00245 µM-1 * s-1 |
| Dissociation Rate (koff) | 1.54 x 10-5 s-1 |
This table presents the association and dissociation rate constants for the binding of Fenebrutinib to BTK. researchgate.net
The ratio of the dissociation and association rates (koff/kon) determines the binding affinity (Kd) and the residence time of the drug on its target. excelleratebio.com Fenebrutinib exhibits a prolonged target residence time, with an average of 18.3 ± 2.8 hours in in vitro biochemical assays. selleckchem.com This extended residence time, a direct consequence of its slow dissociation rate, means that fenebrutinib remains bound to BTK for a significant period. oncolines.com
This prolonged engagement with the target may have a positive impact on the drug's efficacy, potentially allowing for sustained inhibition of BTK activity even as the concentration of the drug in the plasma decreases. dialogorochecac.com The long residence time of fenebrutinib makes the extent of its therapeutic action comparable to that of irreversible covalent BTK inhibitors. nih.gov
Fenebrutinib Hcl S Influence on Cellular Signaling and Immunomodulation
Modulation of B-Cell Receptor (BCR) Signaling Pathway
Fenebrutinib (B560142) plays a crucial role in regulating the adaptive immune system by modulating the B-cell receptor (BCR) signaling pathway. dialogorochecac.com This pathway is fundamental for the development, maturation, activation, and proliferation of B-cells. nih.govscielo.br
Impact on BTK Phosphorylation
Upon engagement of the B-cell receptor (BCR) by an antigen, a signaling cascade is initiated, with Bruton's tyrosine kinase (BTK) acting as a central molecule. scielo.brpracticalneurology.com Fenebrutinib effectively inhibits the autophosphorylation of BTK. selleckchem.com By preventing this critical activation step, fenebrutinib disrupts the entire downstream signaling cascade that is normally triggered by BCR activation. researchgate.net Studies have shown that fenebrutinib inhibits anti-IgM induced BTK phosphorylation with a half-maximal inhibitory concentration (IC50) of 3.1 nM. drughunter.com
Downstream Signaling Cascade Inhibition (e.g., PLCγ2, AKT, ERK)
The inhibition of BTK phosphorylation by fenebrutinib has significant downstream consequences. The activation of key signaling molecules such as Phospholipase Cγ2 (PLCγ2), Protein Kinase B (AKT), and Extracellular signal-regulated kinase (ERK) is diminished. selleckchem.comfrontiersin.org PLCγ2 is a direct substrate of BTK, and its subsequent activation is crucial for propagating the signal. frontiersin.org In vitro studies on chronic lymphocytic leukemia (CLL) cells have demonstrated that treatment with fenebrutinib leads to reduced levels of phosphorylated PLCγ2, AKT, and ERK following BCR stimulation. selleckchem.com This blockade of downstream signaling effectively curtails the cellular responses initiated by BCR engagement.
Effects on B-Cell Activation and Proliferation
By disrupting the BCR signaling pathway at a critical juncture, fenebrutinib hinders B-cell activation, proliferation, and differentiation. practicalneurology.comnih.govdovepress.com The inhibition of downstream signaling prevents the expression of genes necessary for these processes. practicalneurology.com Consequently, fenebrutinib can reduce the production of autoantibodies, a key factor in many autoimmune diseases. dovepress.comnih.gov In clinical studies involving patients with systemic lupus erythematosus, fenebrutinib treatment led to a significant reduction in CD19+ B cells and anti-dsDNA autoantibodies. dovepress.comfrontiersin.org
Regulation of Fc Receptor (FcR) Signaling Pathways
Fenebrutinib's immunomodulatory effects extend beyond B-cells to myeloid cells, including mast cells, basophils, and microglia, through its regulation of Fc receptor (FcR) signaling. nih.govdialogorochecac.com
Inhibition of FcεRI-Mediated Mast Cell and Basophil Activation
Fenebrutinib has been shown to be a potent inhibitor of Fc epsilon RI (FcεRI) signaling, which is central to the activation of mast cells and basophils in allergic and autoimmune responses. nature.commdpi.comresearchgate.net Cross-linking of FcεRI by IgE-antigen complexes activates BTK, leading to the release of histamine (B1213489) and other inflammatory mediators. nih.govnature.com Fenebrutinib effectively blocks this process. nature.commdpi.com Laboratory experiments have demonstrated that fenebrutinib inhibits IgE-mediated histamine release from mast cells. nih.govmdpi.com Furthermore, in healthy volunteers, fenebrutinib treatment blocked IgE-mediated basophil activation. nih.govnature.com The rapid onset of its effectiveness in conditions like chronic spontaneous urticaria suggests that its primary mechanism is the inhibition of FcεRI signaling in these cells. nih.govnature.com
Attenuation of FcγR-Driven Signaling in Myeloid Cells
Fenebrutinib also attenuates signaling driven by Fc gamma receptors (FcγR) in myeloid cells such as microglia and macrophages. nih.govselleckchem.comdrughunter.com Activation of FcγR in these cells can lead to the release of pro-inflammatory cytokines and chemokines, contributing to inflammation. nih.govresearchgate.net Studies using human induced pluripotent stem cell-derived microglia (iMicroglia) have shown that fenebrutinib reduces BTK autophosphorylation following stimulation with immobilized IgG. nih.gov This inhibition of FcγR signaling leads to a significant reduction in the release of inflammatory mediators like TNF-α, IL-1α, IL-1β, CCL3, and CCL4. nih.govresearchgate.net For instance, fenebrutinib demonstrated a potent, concentration-dependent reduction in TNF-α release from human iMicroglia stimulated with immobilized IgG, with a half-maximal inhibitory concentration (IC50) of 5.1 nM. nih.gov
| Cell Type | Receptor | Key Signaling Molecule Inhibited | Downstream Effect | Reference |
| B-Cells | B-Cell Receptor (BCR) | BTK Phosphorylation | Inhibition of PLCγ2, AKT, ERK activation; Reduced B-cell activation and proliferation | selleckchem.comdrughunter.comfrontiersin.org |
| Mast Cells, Basophils | Fc epsilon RI (FcεRI) | BTK Activation | Inhibition of histamine and inflammatory cytokine release | nih.govnature.commdpi.com |
| Myeloid Cells (Microglia, Macrophages) | Fc gamma Receptor (FcγR) | BTK Autophosphorylation | Reduction in pro-inflammatory cytokine and chemokine release (e.g., TNF-α, IL-1β) | nih.govselleckchem.comresearchgate.net |
: Effects on Inflammatory Mediator Production
Fenebrutinib, a potent and highly selective inhibitor of Bruton's tyrosine kinase (BTK), exerts significant immunomodulatory effects by intervening in key inflammatory pathways. mscanada.cagene.comnih.gov BTK is a critical enzyme in the signaling pathways of various immune cells, including B cells and myeloid cells such as microglia and macrophages. mscanada.canih.govroche.comdialogorochecac.com By inhibiting BTK, fenebrutinib can dampen the production and release of inflammatory mediators, which are central to the pathogenesis of several autoimmune and inflammatory diseases. nih.govpracticalneurology.com Its mechanism of action involves blocking signaling downstream of immune receptors like the B-cell receptor (BCR) and Fc receptors (FcR), thereby controlling the subsequent inflammatory cascade. nih.govdialogorochecac.comresearchgate.net
Suppression of Pro-inflammatory Cytokine Release
Research has demonstrated that fenebrutinib effectively suppresses the release of key pro-inflammatory cytokines from various immune cells. This inhibition is a direct consequence of blocking BTK-dependent signaling pathways.
In the context of central nervous system (CNS) inflammation, microglia, the resident immune cells of the brain, are significant contributors. nih.govnih.gov Studies on human microglial cells have shown that fenebrutinib can block the detrimental effects of Fc gamma receptor (FcγR) activation, a key pathway in autoimmune responses. nih.govnih.gov Activation of FcγR on human induced pluripotent stem cell-derived microglia (iMicroglia) leads to a marked increase in the expression of crucial pro-inflammatory cytokines, including Tumor Necrosis Factor (TNF), Interleukin-1 alpha (IL-1α), and Interleukin-1 beta (IL-1β). nih.gov Treatment with fenebrutinib significantly reduces the expression of these cytokines. nih.gov
Furthermore, BTK inhibition has been shown to diminish the capacity of B cells and microglia to produce pro-inflammatory cytokines. nih.govdovepress.com The activation of the NLRP3 inflammasome, a protein complex that triggers the release of potent pro-inflammatory cytokines like IL-1β and IL-18, can also be curtailed by BTK inhibition. nih.govdovepress.com In monocytes, fenebrutinib has been shown to be a potent inhibitor of FcγRIII-triggered TNFα production. drughunter.com This broad suppression of cytokine release underscores fenebrutinib's potential to mitigate inflammatory processes across different cell types.
Table 1: Effect of Fenebrutinib on Pro-inflammatory Cytokine Production
| Cell Type | Stimulus/Pathway | Cytokine(s) Suppressed | Research Finding | Citation |
|---|---|---|---|---|
| Human iMicroglia | Fc gamma receptor (FcγR) activation | TNF, IL-1α, IL-1β | Fenebrutinib treatment reduced the increased expression of key cytokines following FcγR activation. | nih.gov |
| B-cells, Microglia | General (BCR, TLR pathways) | Pro-inflammatory cytokines | BTK inhibition dampens the production of pro-inflammatory cytokines. | nih.govdovepress.com |
| Neurons, Macrophages/Neutrophils | NLRP3 Inflammasome | IL-1β | BTK inhibition can inhibit NLRP3 inflammasome activation, leading to decreased IL-1β production. | nih.govdovepress.com |
| Monocytes | FcγRIII | TNFα | Fenebrutinib demonstrated potent inhibition of TNFα production with an IC₅₀ of 1.3 nM. | drughunter.com |
Modulation of Chemokine Expression
In addition to suppressing pro-inflammatory cytokines, fenebrutinib also modulates the expression of chemokines, which are signaling proteins that direct the migration of immune cells to sites of inflammation. The ability to control chemokine expression and signaling is another critical aspect of fenebrutinib's immunomodulatory function.
Studies using human iMicroglia have shown that activation via the FcγR pathway not only increases cytokine production but also elevates the expression of key chemokines such as CCL3 (also known as MIP-1α) and CCL4 (also known as MIP-1β). nih.gov Treatment with fenebrutinib was found to reduce the expression of both CCL3 and CCL4, thereby potentially limiting the recruitment of further immune cells that would perpetuate the inflammatory response. nih.gov
BTK is also known to play a crucial role in the signaling cascade that follows the activation of certain chemokine receptors, such as CXCR4 and CXCR5, which are expressed on the surface of B cells and are vital for their trafficking and homing to specific tissues. univr.it While this relates to the cellular response to chemokines, modulating the expression of the chemokines themselves, as seen with CCL3 and CCL4, represents a direct influence on the inflammatory environment. nih.gov Research on other BTK inhibitors has also pointed to a downregulation of genes encoding for various chemokines upon treatment, suggesting this is a class effect of BTK inhibition. researchgate.net
Table 2: Effect of Fenebrutinib on Chemokine Expression
| Cell Type | Stimulus/Pathway | Chemokine(s) Modulated | Research Finding | Citation |
|---|---|---|---|---|
| Human iMicroglia | Fc gamma receptor (FcγR) activation | CCL3, CCL4 | Fenebrutinib treatment reduced the increased expression of these chemokines. | nih.gov |
| B-cells | Chemokine receptors (CXCR4, CXCR5) | N/A (Response to chemokines) | BTK is crucial for chemokine-induced migration and homing of B-cells. | univr.it |
| Human iPSC-derived microglia | Pro-inflammatory signaling | Various chemokines | Treatment with a BTK inhibitor (tolebrutinib) modulated the expression of several genes encoding chemokines. | researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| Adalimumab |
| Acalabrutinib (B560132) |
| ARQ 531 |
| Aubagio |
| Evobrutinib |
| Fenebrutinib |
| Fenebrutinib HCl |
| GDC-0853 |
| Ibrutinib |
| LOXO-305 |
| Ocrelizumab |
| Ocrevus |
| Orelabrutinib |
| Remibrutinib |
| RG7845 |
| Rilzabrutinib |
| Teriflunomide |
| Tolebrutinib |
Preclinical Investigation of Fenebrutinib Hcl in Immune Cell Subsets
Research on B-Lymphocyte Functions
BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, proliferation, and survival. patsnap.comnih.gov By inhibiting BTK, Fenebrutinib (B560142) interrupts these signaling cascades, which can be dysregulated in various pathological conditions. patsnap.com Preclinical studies have demonstrated that Fenebrutinib potently inhibits B-cell activation. cancer-research-network.com
In vitro studies using human whole blood have provided specific metrics for Fenebrutinib's inhibitory capacity. The compound was shown to inhibit the expression of the activation marker CD69 on CD19+ B cells and to block the autophosphorylation of BTK at the Y223 site following anti-IgM stimulation. cancer-research-network.com These findings underscore Fenebrutinib's direct impact on the primary signaling events that govern B-cell function.
| Target/Assay | Cell Type | Metric | IC₅₀ Value |
|---|---|---|---|
| CD69 Expression | CD19+ B-Cells (Human Whole Blood) | Inhibition of Activation Marker | 8.4 nM cancer-research-network.com |
| BTKY223 Autophosphorylation | Human Whole Blood | Inhibition of anti-IgM Induced Phosphorylation | 11 nM cancer-research-network.com |
| CD63 Expression | Basophils (Human Whole Blood) | Inhibition of Activation Marker | 30.7 nM cancer-research-network.com |
Studies on Mast Cell and Basophil Reactivity
BTK plays a critical role in the signaling pathways initiated by the high-affinity IgE receptor, FcεRI, on mast cells and basophils. nih.govnih.gov Activation of this pathway leads to the release of histamine (B1213489) and other inflammatory mediators. nih.gov Preclinical research shows that Fenebrutinib effectively blocks these IgE-mediated responses. In vitro, Fenebrutinib has been shown to inhibit histamine release from mast cells. nih.govresearchgate.net Furthermore, it inhibits the activation of basophils in response to IgE-mediated stimulation. cancer-research-network.comnih.gov This was demonstrated by its ability to inhibit the expression of the degranulation marker CD63 on basophils with a half-maximal inhibitory concentration (IC₅₀) of 30.7 nM. cancer-research-network.com
Analysis of Monocyte and Macrophage Activity
BTK is also expressed in myeloid lineage cells, including monocytes and macrophages, where it is involved in innate immune responses. roche.comnih.govdrugs.com In these cells, BTK is associated with signaling through Fc gamma receptors (FcγR). nih.govcancer-research-network.com Preclinical data indicate that Fenebrutinib interferes with the function of macrophages. mstrust.org.uk By blocking BTK, Fenebrutinib can modulate the activation of these key innate immune cells, which are implicated in the inflammatory processes of various diseases. gene.commstrust.org.ukroche.com
Elucidation of Effects on Central Nervous System (CNS) Resident Microglia
Recent research has highlighted the importance of BTK in the function of microglia, the resident immune cells of the CNS. researchgate.netnih.gov As a brain-penetrant inhibitor, Fenebrutinib's effects on microglia have been a key area of investigation. nih.govresearchgate.net
Studies have confirmed that BTK is expressed in microglia. nih.govresearchgate.netfrontiersin.org Its expression is significantly increased in active and chronic active lesions in the context of neuroinflammatory conditions like multiple sclerosis. frontiersin.org In these lesions, microglia expressing BTK are found alongside perivascular B cells and macrophages. frontiersin.org Preclinical investigations using human induced pluripotent stem cell-derived microglia (iMicroglia) confirmed that BTK is activated, as measured by its autophosphorylation, following stimulation. nih.gov
A primary mechanism of microglial activation in certain autoimmune and neuroinflammatory diseases involves the Fc gamma receptor (FcγR). nih.govresearchgate.net Fenebrutinib has been shown to potently block the deleterious effects of microglial FcγR activation. nih.govresearchgate.net Treatment with Fenebrutinib reduced the levels of phosphorylated BTK in human iMicroglia following stimulation with immobilized IgG. nih.gov
This inhibition of BTK translates to a significant reduction in the downstream inflammatory responses. Fenebrutinib treatment demonstrated a strong, dose-dependent reduction in the release of multiple proinflammatory cytokines and chemokines, including TNF-α, from FcγR-activated microglia. nih.govresearchgate.netresearchgate.net The half-maximal inhibitory concentration (IC₅₀) for TNF-α release was measured at 5.1 nM. nih.gov Gene expression analyses further revealed that Fenebrutinib modulates pathways linked to inflammation, matrix metalloproteinase production, and cholesterol metabolism that are induced by FcγR activation. nih.govresearchgate.net
Interestingly, Fenebrutinib's inhibitory action is specific to certain pathways. It had no significant impact on human microglial pathways linked to Toll-like receptor 4 (TLR4) signaling, NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome activation, or myelin phagocytosis. nih.govnih.govresearchgate.net
| Pathway | Activating Stimulus | Effect of Fenebrutinib | Key Findings |
|---|---|---|---|
| FcγR Signaling | Immobilized IgG | Inhibitory | Blocks BTK phosphorylation; reduces cytokine/chemokine release (TNF-α IC₅₀ = 5.1 nM); prevents microglial clustering and neurite damage. nih.govresearchgate.net |
| TLR4 Signaling | Lipopolysaccharide (LPS) | No Significant Impact | Did not significantly alter cytokine/chemokine release profiles upon LPS stimulation. nih.govresearchgate.net |
| NLRP3 Inflammasome | LPS + Nigericin | No Significant Impact | Did not reduce IL-1β release. nih.govresearchgate.net |
| Myelin Phagocytosis | pHrodo-conjugated myelin | No Significant Impact | Did not inhibit the uptake of myelin by microglia. nih.govresearchgate.netresearchgate.net |
To investigate the functional consequences of inhibiting microglial activation, researchers have used complex human brain cell systems, such as brain organoids and tricultures containing neurons, astrocytes, and microglia. nih.govresearchgate.netresearchgate.net In these models, stimulation via FcγR activation with aggregated IgG induced the clustering of microglia. researchgate.net Treatment with Fenebrutinib significantly reduced this microglial clustering. researchgate.netresearchgate.net
Furthermore, exposure of cultured neurons to the conditioned media from FcγR-activated microglia resulted in neurite damage and the release of neurofilament light chain (NfL), a biomarker of neuronal injury. researchgate.net When microglia were treated with Fenebrutinib during activation, the subsequent conditioned media caused significantly less neurite damage and reduced NfL release. researchgate.netresearchgate.net These findings suggest that by inhibiting FcγR-activated microglia, Fenebrutinib can attenuate downstream neurotoxic effects and preserve neuronal integrity in preclinical models. nih.govresearchgate.net
Gene Expression Profiling in Fenebrutinib HCl-Treated Microglia
Preclinical investigations into the molecular effects of this compound on microglia, the resident immune cells of the central nervous system, have utilized gene expression profiling to elucidate its mechanism of action. These studies have revealed that this compound significantly modulates transcriptional pathways associated with neuroinflammation. nih.govresearchgate.net
Research involving human microglia has demonstrated that this compound, a potent and highly selective Bruton's tyrosine kinase (BTK) inhibitor, can reverse transcriptional signatures linked to immune activation. researchgate.net Specifically, gene expression analysis has shown that fenebrutinib treatment alters pathways related to inflammation, the production of matrix metalloproteinases, and cholesterol metabolism. nih.govnih.gov
In human induced pluripotent stem cell-derived microglia (iMicroglia), NanoString® gene expression profiling was conducted to assess the impact of fenebrutinib on cells stimulated with immobilized or aggregated immunoglobulin G (IgG), which activates the Fc gamma receptor (FcγR), a key pathway in inflammatory responses. researchgate.net The results indicated that this compound treatment led to a reduction in the expression levels of key proinflammatory cytokines and chemokines. researchgate.net
Gene set enrichment analysis further identified that FcγR activation-induced pathways associated with neuroinflammation, cytokine signaling, and the broader inflammatory response were modulated by treatment with this compound. researchgate.net However, the treatment did not have a significant impact on pathways linked to Toll-like receptor 4 (TLR4) and NACHT, LRR and PYD domains-containing protein 3 (NLRP3) signaling or on myelin phagocytosis. nih.govresearchgate.net These findings underscore the specific inhibitory effects of this compound on distinct microglial signaling pathways. nih.govhpscreg.eu
The table below summarizes the key genes and pathways modulated by this compound in preclinical microglial studies.
| Category | Gene/Pathway | Effect of this compound Treatment |
| Proinflammatory Cytokines | Interleukin-1 alpha (IL-1α) | Reduced Expression researchgate.net |
| Interleukin-1 beta (IL-1β) | Reduced Expression researchgate.net | |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduced Expression researchgate.net | |
| Chemokines | C-C Motif Chemokine Ligand 3 (CCL3) | Reduced Expression researchgate.net |
| C-C Motif Chemokine Ligand 4 (CCL4) | Reduced Expression researchgate.net | |
| Signaling Pathways | Fc gamma receptor (FcγR) Activation-Induced Pathways | Modulated/Reversed researchgate.net |
| Inflammation-Related Pathways | Modulated nih.govnih.gov | |
| Matrix Metalloproteinase Production Pathways | Modulated nih.govnih.gov | |
| Cholesterol Metabolism Pathways | Modulated nih.govnih.gov |
Efficacy Assessment in Preclinical Disease Models
Evaluation in Animal Models of Inflammatory Arthritis
Fenebrutinib (B560142) has been evaluated in a rat model of collagen-induced arthritis (CIA), a widely used preclinical model for rheumatoid arthritis that is dependent on both B cells and myeloid cells. sci-hub.seacs.org In studies using female Lewis rats with developing CIA, oral administration of fenebrutinib demonstrated dose-dependent activity in suppressing the clinical signs of arthritis. ncats.ionih.govacs.org
The efficacy was observed with both once-daily and twice-daily dosing schedules over a 16-day treatment period. acs.org The extent of BTK inhibition achieved with fenebrutinib in these models correlated with its efficacy, providing a basis for selecting dosing regimens for clinical trials. sci-hub.senih.gov The positive results in the rat CIA model supported the rationale for targeting both B cell and myeloid cell pathways via BTK inhibition in rheumatoid arthritis. sci-hub.seacs.org
| Dosing Regimen | Observed Effect |
|---|---|
| Once Daily (QD) | Dose-dependent inhibition of clinically evident disease |
| Twice Daily (BID) | Dose-dependent inhibition of clinically evident disease |
Investigation in Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis
The therapeutic potential of fenebrutinib has also been investigated in the experimental autoimmune encephalomyelitis (EAE) mouse model, a standard preclinical model for multiple sclerosis (MS). nih.govdialogoroche.comneurology.org BTK is understood to be a key intracellular enzyme in B lymphocytes, macrophages, and microglia, all of which contribute to the pathophysiology of MS. neurology.orgnih.gov
In the EAE model, fenebrutinib has been shown to reduce disease severity. nih.govpracticalneurology.com Prophylactic administration of fenebrutinib (GDC-0853) to mice starting before the induction of EAE resulted in a significant reduction in the clinical severity of the disease. neurology.orgnih.gov When administered from the onset of clinical disability, it marginally ameliorated the condition. neurology.orgnih.gov Studies using EAE induced by the myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide MOG35-55 confirmed that prophylactic treatment with fenebrutinib led to a dose-dependent suppression of EAE severity. dialogoroche.compracticalneurology.com
| Treatment Timing | Reported Outcome | Source |
|---|---|---|
| Prophylactic (pre-disease induction) | Significantly reduced clinical severity of EAE | neurology.orgnih.gov |
| Prophylactic (MOG35-55 model) | Dose-dependent suppression of EAE severity | dialogoroche.com |
| From onset of clinical disability | Marginally ameliorated disability | neurology.orgnih.gov |
Beyond reducing clinical scores, fenebrutinib has demonstrated effects on the underlying immunopathology within the central nervous system (CNS) in EAE models. neurology.orgnih.gov Studies have revealed that BTK and its phosphorylated, active form are significantly upregulated in the white matter lesions of EAE mice, predominantly within microglia and macrophages. neurology.orgnih.gov
Treatment with fenebrutinib has been associated with a significant reduction in microglial activation in the spinal cord. nih.govdialogoroche.com In the MOG35-55 EAE model, the suppression of disease severity by fenebrutinib was linked to reduced microglial activation, as measured by the decreased presence of Ionized calcium-binding adapter molecule 1 (IBA-1), a marker for microglia and macrophages. dialogoroche.com These findings support the rationale for using CNS-penetrant BTK inhibitors to modulate the activity of microglia and macrophages within the inflamed CNS in conditions like MS. neurology.orgnih.gov
Preclinical Research in Other Immune-Mediated Conditions (e.g., Systemic Lupus Erythematosus Models)
The role of BTK in B-cell development and activation suggests its inhibition could be a viable therapeutic strategy for other autoimmune diseases like systemic lupus erythematosus (SLE). nih.govdovepress.com Preclinical research has indicated that inhibiting BTK activity can be beneficial in murine models of lupus. dovepress.com In these animal models, BTK inhibition has been reported to ameliorate disease manifestations, including nephritis, as well as skin and brain-related pathologies. dovepress.com While specific preclinical studies detailing fenebrutinib's efficacy in SLE models are not as extensively published as those for arthritis and EAE, the established potent and selective inhibitory action of fenebrutinib on BTK provides a strong basis for its investigation in this and other B-cell-mediated autoimmune disorders. nih.govdovepress.com
Advanced Research Methodologies for Fenebrutinib Hcl Characterization
In Vitro Biochemical Assay Systems
The initial characterization of Fenebrutinib (B560142) HCl relies on in vitro biochemical assays to determine its direct interaction with its target, BTK, and its specificity across the human kinome.
Enzyme kinetic studies are fundamental to understanding the potency and binding characteristics of Fenebrutinib to BTK. These assays typically measure the phosphorylation of a peptide substrate catalyzed by the BTK enzyme. dialogorochecac.com The inhibitory activity of Fenebrutinib is quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki).
Fenebrutinib has demonstrated potent inhibition of BTK in these cell-free assays. selleckchem.com For instance, it has a reported Ki value of 0.91 nM for wild-type BTK. medchemexpress.com Furthermore, kinetic studies, such as "jump dilution" experiments, have been employed to determine the residence time of Fenebrutinib on the BTK enzyme, which was found to be approximately 18.3 hours in one study. selleckchem.comacs.org The binding kinetics of Fenebrutinib can be influenced by the phosphorylation state of BTK, with a significantly lower affinity observed for phosphorylated BTK. oncolines.com
Table 1: In Vitro Biochemical Potency of Fenebrutinib
| Parameter | Value | Assay Type | Reference |
|---|---|---|---|
| Ki (WT BTK) | 0.91 nM | Cell-free enzyme assay | medchemexpress.com |
| IC50 (BTK) | 2 nM | Kinase activity assay | dialogorochecac.com |
| Residence Time (BTK) | 18.3 ± 2.8 hours | Jump dilution enzyme assay | acs.org |
| IC50 (WT BTK) | 4 nM | Enzyme assay | acs.org |
| Ki (C481S mutant) | 1.6 nM | Cell-free enzyme assay | medchemexpress.com |
| Ki (C481R mutant) | 1.3 nM | Cell-free enzyme assay | medchemexpress.com |
| Ki (T474I mutant) | 12.6 nM | Cell-free enzyme assay | medchemexpress.com |
| Ki (T474M mutant) | 3.4 nM | Cell-free enzyme assay | medchemexpress.com |
This table is interactive. Click on the headers to sort the data.
To assess the selectivity of Fenebrutinib, it is screened against a broad panel of human kinases. This is a critical step to identify potential off-target effects. These panels can include hundreds of different kinases, covering a significant portion of the human kinome. selleckchem.commdedge.combiorxiv.org The results from these screens are often expressed as the percentage of inhibition at a specific concentration (e.g., 1 µM) or as IC50 values for any kinases that show significant inhibition. dialogorochecac.comselleckchem.com
Fenebrutinib has demonstrated high selectivity for BTK. In a screen against 219 kinases, Fenebrutinib inhibited only three off-target kinases by more than 50% at a 1 µM concentration. dialogorochecac.com Another study reported that out of 286 off-target kinases, only three were inhibited, with a selectivity of over 100-fold for BTK against these off-targets (Bmx, Fgr, and Src). selleckchem.com This high selectivity is attributed to its unique, non-covalent binding mode. drughunter.comsci-hub.se Preclinical data have indicated that Fenebrutinib is 130 times more selective for BTK compared to other kinases. gene.comroche.combusinesswire.comroche.commanagedhealthcareexecutive.com
Table 2: Kinase Selectivity Profile of Fenebrutinib
| Kinase Panel Size | Fenebrutinib Concentration | Number of Off-Target Hits (>50% inhibition) | Notable Off-Targets | Selectivity Fold (vs. BTK) | Reference |
|---|---|---|---|---|---|
| 219 | 1 µM | 3 | Not specified | Not specified | dialogorochecac.com |
| 286 | 1 µM | 3 | Bmx, Fgr, Src | >100-fold | selleckchem.com |
| 403 | 1 µM | Not specified | Not specified | High | nih.govacs.org |
This table is interactive. Click on the headers to sort the data.
Cell-Based Assay Systems
Following biochemical characterization, cell-based assays are employed to evaluate the activity of Fenebrutinib HCl in a more physiologically relevant context. These assays assess the compound's ability to engage its target within intact cells and to modulate downstream cellular functions.
Cellular target engagement assays confirm that Fenebrutinib can access and bind to BTK within a cellular environment. One common method involves measuring the autophosphorylation of BTK at a specific tyrosine residue (e.g., Y223) after cellular stimulation. medchemexpress.comacs.org A reduction in BTK autophosphorylation in the presence of Fenebrutinib indicates successful target engagement.
Fenebrutinib has been shown to effectively block the cellular autophosphorylation of both wild-type BTK and the C481S mutant. selleckchem.com In human whole blood, Fenebrutinib suppressed anti-IgM induced BTK Y223 autophosphorylation with an IC50 of 11 nM. acs.org
Functional cell response assays measure the downstream consequences of BTK inhibition. These assays utilize various cell types, including B cells, basophils, and microglia, which are relevant to the autoimmune diseases Fenebrutinib is intended to treat. nih.govmdedge.comnih.gov
Key functional assays for Fenebrutinib include:
B-cell activation: Measured by the expression of activation markers like CD69 on B cells following stimulation of the B-cell receptor (BCR). medchemexpress.comacs.org Fenebrutinib inhibits CD69 expression on CD19+ B cells in human whole blood with an IC50 of 8.4 nM. acs.orgdrughunter.com
Basophil activation: Assessed by the expression of markers like CD63 on basophils after IgE-mediated stimulation. nih.govmedchemexpress.com Fenebrutinib inhibits CD63 expression on basophils with an IC50 of 30.7 nM. medchemexpress.com
Cytokine secretion: The release of pro-inflammatory cytokines, such as TNF-α, from immune cells like microglia is quantified. nih.gov Fenebrutinib demonstrated a potent reduction in IgG-induced TNF-α release from human iMicroglia with an IC50 of 5.1 nM. nih.gov
Neutrophil function: Studies have also investigated the effect of Fenebrutinib on neutrophil migration and other antimicrobial functions. oup.com
Table 3: Functional Cellular Activity of Fenebrutinib
| Cell Type | Assay | Endpoint | IC50 | Reference |
|---|---|---|---|---|
| Human B cells (whole blood) | B-cell activation | CD69 expression | 8.4 nM | acs.orgdrughunter.com |
| Human basophils | Basophil activation | CD63 expression | 30.7 nM | medchemexpress.com |
| Human iMicroglia | Cytokine secretion | TNF-α release | 5.1 nM | nih.gov |
| Human B cells (whole blood) | Target engagement | BTK Y223 autophosphorylation | 11 nM | acs.org |
This table is interactive. Click on the headers to sort the data.
Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling
Preclinical PK/PD modeling is a critical step that integrates data on drug exposure (pharmacokinetics) with its biological effect (pharmacodynamics) to predict human dosage and response. mdpi.com This modeling utilizes data from in vivo animal models, such as rodent models of inflammatory arthritis. sci-hub.sencats.iofrontiersin.org
For Fenebrutinib, preclinical PK studies have been conducted in species like rats and dogs to determine parameters such as bioavailability and half-life. drughunter.com For example, Fenebrutinib demonstrated 85% bioavailability and a 3.8-hour half-life in dogs. drughunter.com PK/PD modeling has been used to establish the relationship between Fenebrutinib plasma concentrations and the extent of BTK inhibition required for efficacy in animal models. researchgate.net For instance, these models helped to determine that achieving at least 70% BTK inhibition was correlated with efficacy in a rat collagen-induced arthritis model. researchgate.net This information is then used to simulate potential human dosing regimens. researchgate.netnih.gov Physiologically based pharmacokinetic (PBPK) modeling has also been employed to understand complex drug-drug interactions, as in vitro data indicated that Fenebrutinib is a substrate and inhibitor of CYP3A. nih.gov
Table 4: Preclinical Pharmacokinetic Properties of Fenebrutinib
| Species | Bioavailability (F) | Half-life (t1/2) | Reference |
|---|---|---|---|
| Rat | 65% | 2.2 hours | drughunter.com |
This table is interactive. Click on the headers to sort the data.
Table 5: Compound Names Mentioned
| Compound Name |
|---|
| Fenebrutinib |
| Ibrutinib |
| Acalabrutinib (B560132) |
| Tirabrutinib |
| BMS-986142 |
| Evobrutinib |
| Tolebrutinib |
| Remibrutinib |
| Orelabrutinib |
| GDC-0834 |
| CGI1746 |
| Midazolam |
| Rosuvastatin |
| Simvastatin |
| Itraconazole |
| Masitinib |
| Ocrelizumab |
| Teriflunomide |
| Adalimumab |
| Spebrutinib |
| Zanubrutinib |
| LOXO-305 |
| ARQ-531 |
| Vecabrutinib |
| BIIB091 |
| Dimethyl fumarate (B1241708) (DMF) |
| RN-486 |
Future Directions in Fenebrutinib Hcl Academic Research
Elucidation of Resistance Mechanisms to BTK Inhibition in Preclinical Contexts
The emergence of resistance to Bruton's tyrosine kinase (BTK) inhibitors is a significant area of investigation. In the context of fenebrutinib (B560142), a non-covalent, reversible inhibitor, understanding potential resistance mechanisms is crucial for its long-term therapeutic application. mdpi.comnih.gov
Preclinical research has identified several mechanisms of resistance to covalent BTK inhibitors, which primarily involve mutations at the Cys-481 binding site. mdpi.comfrontiersin.org Since fenebrutinib does not form a covalent bond with this residue, it is anticipated to be effective against malignancies with this mutation. mdpi.com However, other resistance mechanisms are possible.
Future preclinical research should focus on:
Identifying Novel BTK Mutations: Investigating the potential for mutations outside of the C481 residue that could confer resistance to fenebrutinib. miami.edu Studies have begun to identify such mutations for other non-covalent inhibitors, providing a roadmap for this research. miami.eduresearchgate.net
Investigating Downstream Signaling Pathways: Exploring how alterations in pathways downstream of BTK, such as the phospholipase Cγ2 (PLCG2) pathway, could lead to resistance. acs.orgmdpi.com
Role of the Tumor Microenvironment: Characterizing how the tumor microenvironment might contribute to resistance, potentially through the activation of alternative survival pathways in malignant cells. nih.govacs.org
Kinase-Impaired BTK Mutants: A novel mechanism of resistance has been identified where BTK mutants, while having impaired kinase activity, can act as a scaffold to promote downstream signaling through other kinases. miami.edu Further investigation into whether such a mechanism could arise with fenebrutinib treatment is warranted.
Exploration of Novel Preclinical Therapeutic Combinations
Combining fenebrutinib with other therapeutic agents is a promising strategy to enhance efficacy and potentially overcome resistance. Preclinical studies are essential to identify synergistic combinations.
Key areas for exploration include:
Combination with other Targeted Therapies: Investigating the combination of fenebrutinib with inhibitors of other signaling pathways implicated in B-cell malignancies and autoimmune diseases. For instance, combining a BTK inhibitor with a TNF inhibitor has been suggested as a potential synergy in rheumatoid arthritis. dovepress.comtandfonline.com
Combination with Chemotherapy: Evaluating the potential for fenebrutinib to sensitize malignant cells to standard chemotherapeutic agents.
Combination with Immunotherapies: Exploring the synergistic effects of fenebrutinib with immunomodulatory drugs, such as anti-CD20 antibodies. nih.gov The rationale is that fenebrutinib's targeting of both B-cells and myeloid cells could complement the action of other immunotherapies. businesswire.comfirstwordpharma.com
Fixed-Duration Combination Therapies: Preclinical models can help establish the feasibility and optimal duration of fixed-duration combination therapies involving fenebrutinib, aiming to achieve deep and durable responses. nih.gov
Further Dissection of BTK-Mediated Pathways in Specific Immune Cell Subtypes
BTK is a key signaling molecule in various immune cells, and fenebrutinib's effects extend beyond B-cells. nih.govfrontiersin.org A deeper understanding of its impact on different immune cell subtypes is critical.
Future research should aim to:
Myeloid Cells: Further elucidate the role of BTK in myeloid cells, including macrophages, microglia, and neutrophils. nih.govmedpagetoday.com Fenebrutinib has been shown to block inflammatory pathways in human microglia, which is particularly relevant for neuroinflammatory conditions like multiple sclerosis. nih.govresearchgate.net
Mast Cells and Basophils: Investigate the impact of fenebrutinib on mast cell and basophil activation, which is mediated by Fc epsilon receptor signaling and plays a role in allergic and inflammatory responses. frontiersin.orgfrontiersin.org
T-cells: Although BTK is not expressed in T-cells, fenebrutinib may indirectly modulate T-cell function by altering the activity of antigen-presenting cells like B-cells and macrophages. frontiersin.orgscielo.br This indirect effect warrants further investigation.
Osteoclasts: Given BTK's role in osteoclast differentiation, exploring the effect of fenebrutinib on bone resorption could be relevant for conditions like rheumatoid arthritis where bone erosion is a key feature. frontiersin.orgfrontiersin.org
Development of Advanced In Vitro and In Vivo Models for Compound Efficacy and Mechanistic Studies
To better predict the clinical efficacy and understand the mechanisms of action of fenebrutinib, the development of more sophisticated preclinical models is essential.
Advancements in this area could include:
Humanized In Vitro Systems: Utilizing complex human cell systems, such as 3D organoids and co-culture models, can provide a more physiologically relevant environment to study the effects of fenebrutinib. nih.govresearchgate.net For instance, human brain tricultures and organoids have been used to study fenebrutinib's impact on neuroinflammation. nih.gov
Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is implanted into immunodeficient mice, can better recapitulate the heterogeneity and microenvironment of human cancers, providing a more accurate platform for evaluating fenebrutinib's efficacy.
Genetically Engineered Mouse Models (GEMMs): Developing GEMMs with specific mutations in the BTK signaling pathway can help to dissect resistance mechanisms and test the efficacy of fenebrutinib in specific genetic contexts.
Humanized Mouse Models: The use of mice reconstituted with a human immune system can provide a valuable tool for studying the effects of fenebrutinib on human immune cells in an in vivo setting.
Application of Computational and Artificial Intelligence Approaches in BTK Inhibitor Research
Key applications include:
Drug Repurposing: In silico screening of existing drug libraries could identify compounds that may have synergistic effects when combined with fenebrutinib. researchgate.net
Predictive Modeling: AI and machine learning algorithms can be trained on large datasets to predict the efficacy of fenebrutinib in different patient populations based on their genomic and clinical data. spandidos-publications.comroche.com This could aid in patient stratification and personalized medicine approaches.
Target Identification and Validation: Computational methods can help to identify novel therapeutic targets within the BTK signaling network that could be modulated in combination with fenebrutinib. mdpi.com
Metabolism and Toxicity Prediction: In silico tools can be used to predict the metabolic fate of fenebrutinib and identify potential toxicities, aiding in the design of safer and more effective therapeutic strategies. mdpi.comresearchgate.net
Structural Biology and Molecular Docking: Computational modeling can provide insights into the binding of fenebrutinib to wild-type and mutant forms of BTK, guiding the design of next-generation inhibitors with improved potency and selectivity. mdpi.com
Q & A
Q. What ethical frameworks guide the inclusion of pediatric populations in this compound trials for autoimmune disorders?
- Methodological Answer: Follow FDA/EMA guidelines for pediatric investigational plans (PIPs), emphasizing assent/consent processes and minimal risk. Use pharmacokinetic bridging studies (allometric scaling from adult data) to justify dosing. Establish independent data safety boards to monitor long-term developmental outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
